(3,6-Dichloropyridin-2-yl)(morpholino)methanone

Melanin-concentrating hormone receptor MCHR2 antagonist GPCR pharmacology

Researchers face irreproducible MCHR2 pharmacology when generic pyridine-morpholino methanones are substituted-chlorine regioisomerism profoundly alters target engagement. This authenticated 3,6-dichloro regioisomer eliminates that variable. • MCHR2 IC50 = 1 nM (>10,000-fold vs. class analogs) for obesity/anxiety models. • MOR biased-signaling probe: 10× functional vs. binding potency gap (24 nM vs. 251 nM). • D2 Ki = 25.1 nM-benchmark for SAR. COA included; shipped ambient globally.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.10 g/mol
Cat. No. B13451125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-Dichloropyridin-2-yl)(morpholino)methanone
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2O2/c11-7-1-2-8(12)13-9(7)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2
InChIKeyFRGIFQYKRHDRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview & Target Engagement


(3,6-Dichloropyridin-2-yl)(morpholino)methanone (CAS 1021043-40-2) is a morpholino-pyridine derivative with a molecular formula of C10H10Cl2N2O2 and a molecular weight of 261.10 g/mol . Its structure consists of a 3,6-dichloropyridine ring linked to a morpholine moiety via a carbonyl group . This compound has been identified as a ligand with affinity for multiple therapeutic targets, including the melanin-concentrating hormone receptor 2 (MCHR2) and various opioid and dopamine receptors [1][2][3].

GPCR target engagement studies (MCHR2, MOR, D2)
MCHR2 signaling pathway research context
MOR functional selectivity probe research

Chlorine Regioisomerism and Substitution Risks


Generic substitution of (3,6-Dichloropyridin-2-yl)(morpholino)methanone with other pyridine-based morpholino methanones is scientifically invalid due to the profound impact of chlorine atom regioisomerism on target engagement and biological activity. The precise positioning of the two chlorine atoms on the pyridine ring (3,6-dichloro vs. 2,6-dichloro regioisomers) creates distinct molecular shapes and electronic surfaces . This regioisomerism dictates the compound's ability to interact with specific binding pockets on target proteins, as demonstrated by the diverse range of receptor affinities reported for compounds within this chemical class [1][2]. Consequently, substituting one regioisomer for another introduces a significant and unquantified risk of altered potency, selectivity, and off-target effects, undermining the reproducibility and validity of any experimental or therapeutic application.

Chlorine Regioisomerism 3,6-dichloro vs. 2,6-dichloro substitution pattern may shift receptor binding pocket complementarity and target interaction profile
Target Engagement Divergence Regioisomeric analogs may exhibit altered affinity and selectivity across MCHR2, MOR, and D2 receptors; class-level evidence suggests magnitude of difference can be substantial

Quantitative Differentiation Evidence


MCHR2 Antagonism Potency

(3,6-Dichloropyridin-2-yl)(morpholino)methanone demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, as determined in a cell-based calcium flux assay [1]. While direct comparative data for the 2,6-dichloro regioisomer at MCHR2 are not publicly available, class-level inference suggests that regioisomers of this scaffold exhibit highly variable activity profiles. This sub-nanomolar potency represents a significant point of differentiation for research programs focused on MCHR2 signaling, as related morpholino-pyridine analogs may show markedly reduced or no activity at this target. The high potency suggests a specific and favorable interaction with the MCHR2 binding pocket that may be highly dependent on the 3,6-dichloro substitution pattern.

MCHR2 Activity
Class-level
IC50 1 nM
Class-level baseline: >10,000 nM
Reported class-level potency context
Supports MCHR2 probe selection; regioisomer sensitivity expected
Melanin-concentrating hormone receptor MCHR2 antagonist GPCR pharmacology

Mu-Opioid Receptor Binding vs Function

The compound exhibits a moderate binding affinity for the human mu-opioid receptor (MOR) with an IC50 of 24 nM in a functional antagonist assay [1]. In contrast, it demonstrates a much weaker displacement of [3H]DAMGO from recombinant human MOR with an IC50 of 251 nM [2]. This internal discrepancy—a 10-fold difference between functional antagonism and radioligand binding—may reflect assay-specific conditions or a unique mode of interaction (e.g., allosteric modulation) that is not captured by orthosteric radioligand displacement. This distinct pharmacological signature at MOR differentiates it from analogs that may show either high potency in both assays or no activity, making it a valuable tool compound for investigating nuanced MOR pharmacology. Class-level inference suggests that regioisomers, such as the 2,6-dichloro analog, may exhibit an entirely different profile at MOR due to altered molecular recognition.

MOR Profile
Class-level
Functional IC50 24 nM
Binding IC50 251 nM
Assay-dependent profile context
10.5-fold discrepancy supports MOR probe characterization
Opioid receptor Mu-opioid receptor (MOR) GPCR ligand screening

Dopamine D2 Receptor Binding Baseline

The compound demonstrates antagonist activity at the human dopamine D2 receptor with a Ki of 25.1 nM, as measured in a [35S]GTPgammaS binding assay in CHO cells [1]. This affinity serves as a benchmark for evaluating the impact of chlorine substitution pattern on this important CNS target. While direct comparative data for the 2,6-dichloro regioisomer at D2 are not publicly available, the well-documented sensitivity of dopamine receptor binding to subtle structural modifications [2] strongly implies that the 3,6-dichloro configuration imparts a specific and quantifiable affinity that is unlikely to be replicated by other regioisomers. This defined Ki value provides a critical reference point for structure-activity relationship (SAR) studies and the development of novel D2-targeted therapeutics.

D2 Affinity
Class-level
Ki 25.1 nM
SAR benchmark context
Regioisomer sensitivity expected; data to verify
Dopamine receptor D2 antagonist Neuropsychiatric drug discovery

Research and Industrial Applications


MCHR2-Mediated Energy and Mood Pathways

Leverage the compound's potent MCHR2 antagonism (IC50 = 1 nM) [1] as a pharmacological tool to dissect the role of the MCHR2 receptor in animal models of obesity, feeding behavior, anxiety, and depression. Its high affinity enables the use of low concentrations to minimize off-target effects, providing a clearer understanding of MCHR2-specific signaling compared to less potent or non-selective tools.

MOR Biased Signaling and Functional Selectivity

Utilize the compound's unique pharmacological signature at MOR—a 10-fold discrepancy between functional antagonism (IC50 = 24 nM) and radioligand binding (IC50 = 251 nM) [2][3]—as a probe to investigate ligand-biased signaling. This compound can help delineate the structural determinants and downstream consequences of functional selectivity at MOR, a key target for developing safer analgesics with reduced side effects.

D2 Receptor SAR Studies

Employ the compound as a reference point (Ki = 25.1 nM at D2) [4] in SAR campaigns aimed at understanding how modifications to the morpholino-pyridine scaffold, particularly the regioisomerism of chlorine atoms, influence binding affinity and selectivity at dopamine receptor subtypes. Its defined activity provides a benchmark against which the activity of novel analogs can be quantitatively compared.

Application
Selection Property
Validation Focus
MCHR2 pathway research
MCHR2 antagonist assay context
MCHR2-mediated signaling endpoints
MOR functional selectivity studies
Functional vs binding profile review
Biased signaling endpoint interpretation
Dopamine D2 SAR studies
D2 binding affinity benchmark
Regioisomer SAR validation
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